molecular formula (a)C6H8O7(anhydrous)<br>C6H8O7<br>CH2COOH-C(OH)COOH-CH2COOH<br>C6H8O7 B101713 Hydron;2-hydroxypropane-1,2,3-tricarboxylate CAS No. 16922-05-7

Hydron;2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B101713
CAS No.: 16922-05-7
M. Wt: 192.12 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-N
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Scientific Research Applications

Citric acid has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Citric acid can be synthesized through the fermentation of sugar, molasses, starch, or glucose using the mold Aspergillus niger. The fermentation process involves the conversion of these substrates into citric acid under controlled conditions of pH, temperature, and aeration .

Industrial Production Methods

Industrial production of citric acid primarily relies on the fermentation process. The raw materials, such as molasses or glucose, are fermented by Aspergillus niger in large fermentation tanks. After fermentation, the citric acid is extracted, purified, and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Citric acid undergoes various chemical reactions, including:

    Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetone.

    Reduction: It can be reduced to form isocitric acid.

    Substitution: Citric acid can undergo esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Esterification reactions typically involve alcohols and acid catalysts like sulfuric acid.

Major Products

    Oxidation: Oxaloacetic acid, acetone.

    Reduction: Isocitric acid.

    Substitution: Various esters of citric acid.

Mechanism of Action

Citric acid exerts its effects through its ability to chelate metal ions, which makes it effective in binding and removing metal ions from solutions. In biological systems, citric acid is a key intermediate in the citric acid cycle, where it undergoes a series of enzymatic reactions to produce energy in the form of ATP .

Comparison with Similar Compounds

Similar Compounds

    Isocitric acid: An isomer of citric acid with similar chemical properties.

    Aconitic acid: Another tricarboxylic acid involved in the citric acid cycle.

    Trimesic acid: A benzene tricarboxylic acid with different structural properties.

Uniqueness

Citric acid is unique due to its widespread occurrence in nature and its versatility in various applications. Its ability to chelate metal ions and its role in the citric acid cycle make it indispensable in both biological and industrial processes .

Properties

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141633-96-7
Record name Citric acid polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141633-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

192.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

592.0 mg/mL
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77-92-9
Record name Citric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 °C
Record name Citric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000094
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Reactant of Route 2
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Reactant of Route 3
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Reactant of Route 4
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Reactant of Route 5
Hydron;2-hydroxypropane-1,2,3-tricarboxylate
Reactant of Route 6
Hydron;2-hydroxypropane-1,2,3-tricarboxylate

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